1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its core structure (imidazo[4,5-c]pyridine) positions the imidazole moiety at the 4,5-c positions of the pyridine ring, differentiating it from isomers like imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine (Figure 1). Key physicochemical properties include:
- Molecular Formula: C₁₃H₁₃N₃ (exact phenyl derivative data inferred from analogs) .
- Molecular Weight: ~213.28 g/mol (based on 4-methylphenyl analog) .
- Key Applications: Investigated for kinase inhibition, epigenetic modulation, and enzyme targeting (e.g., TRAP/ACP5) .
Despite its versatility, imidazo[4,5-c]pyridines remain underdeveloped clinically compared to imidazo[1,2-a]pyridines, partly due to insufficient structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-5,9,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXAXIEQPOBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the reaction of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of sodium metabisulfite (Na2S2O5). The reaction proceeds through a cyclization process, resulting in the formation of the imidazo[4,5-c]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[4,5-c]pyridine core, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent Effects on Imidazo[4,5-c]Pyridine Derivatives
Key Insights :
Isomeric Comparisons: Imidazo[4,5-c] vs. Imidazo[4,5-b]Pyridines
Table 2: Activity Differences Between Imidazo[4,5-c] and Imidazo[4,5-b]Pyridines
Functional Comparisons: Target Engagement and Pharmacokinetics
Table 3: Target-Specific Activities of Selected Derivatives
Key Insights :
Pharmacokinetic and Toxicity Profiles
Table 4: Pharmacokinetic Parameters of Analogous Compounds
Biological Activity
Overview
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. Characterized by a fused imidazole and pyridine structure, this compound exhibits potential therapeutic effects across various biological systems.
The precise mechanism of action for this compound remains largely undefined. However, it is believed that the compound interacts with specific cellular targets leading to alterations in cellular functions. Current research suggests that its biological effects may be mediated through various biochemical pathways, although the exact targets have yet to be identified .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-c]pyridine derivatives. For instance, a study investigating tetrahydroimidazo[4,5-c]pyridine-based inhibitors demonstrated significant antibacterial activity against Bacillus cereus and Escherichia coli, with the former being more susceptible to these compounds . The structure-activity relationship (SAR) revealed that modifications at specific positions on the imidazo ring can enhance activity.
Anticancer Properties
Research has also indicated potential anticancer activities of related compounds. For example, certain derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro. The introduction of lipophilic groups has been associated with improved cytotoxicity against various cancer cell lines .
Neuroprotective Effects
Emerging evidence suggests that imidazo[4,5-c]pyridine derivatives may possess neuroprotective effects , potentially beneficial in treating neurodegenerative diseases. Initial findings indicate that these compounds could modulate neurotransmitter systems or exert antioxidant effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | Structure | Enhanced antimicrobial properties due to methyl substitution |
| 4,5-Dihydroimidazo[4,5-b]pyridine | N/A | Lower activity compared to its imidazo counterparts |
| 1-benzyl-3-methylimidazo[4,5-b]pyridine | N/A | Notable anticancer activity in specific cell lines |
Case Study 1: Antibacterial Activity
A series of derivatives were synthesized and tested for their antibacterial efficacy against E. coli and B. cereus. The results indicated that modifications at the N5 position significantly improved activity by enhancing binding affinity to bacterial targets. The most active compound showed a 60-fold increase in potency compared to its acyclic counterparts .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that certain derivatives of imidazo[4,5-c]pyridine exhibited IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and disruption of cell cycle progression .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A validated pathway includes:
- Step 1: Reacting 2-aminopyridine derivatives with ethynylmagnesium bromide to form ethynyl intermediates.
- Step 2: Cyclization using sodium azide and copper(I) iodide in DMF at 80°C to assemble the imidazo[4,5-c]pyridine core .
Optimization strategies: - Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature and catalyst loading (e.g., CuI) to enhance yield .
Basic: Which analytical techniques are essential for characterizing the structure and purity of this compound?
Methodological Answer:
- Spectroscopy:
- Chromatography:
- HPLC with UV/ELSD detection: Quantifies purity (>95% in most cases) and identifies impurities (e.g., unreacted intermediates) .
Advanced: How do structural modifications at specific positions (e.g., phenyl, ethynyl) impact pharmacological activity?
Methodological Answer:
- Phenyl group (position 1): Enhances lipophilicity and bioavailability. Replacements with bulkier aryl groups (e.g., 3,4-diethoxybenzyl) can alter cardiotonic activity .
- Ethynyl substituents: Introduce π-bond reactivity for click chemistry or covalent binding to biological targets. For example, ethynyl derivatives show improved antimicrobial activity .
- Method: Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition) and logP measurements to correlate substituents with activity .
Advanced: What computational approaches are effective in predicting target binding (e.g., DYRK2 inhibition)?
Methodological Answer:
- Virtual Screening: Use platforms like MolPort to screen >7 million compounds. Filter hits by ADME properties (e.g., bioavailability, toxicity) .
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions between the compound’s imidazo-pyridine core and enzyme active sites (e.g., hydrogen bonding with DYRK2 catalytic residues) .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like LigandScout .
Advanced: How can conflicting biological activity data between imidazo[4,5-c]pyridine derivatives and analogs (e.g., imidazo[4,5-b]pyridines) be resolved?
Methodological Answer:
- Controlled Comparative Studies: Test derivatives under identical conditions (e.g., same cell lines, dosage). Example: Imidazo[4,5-c]pyridines show 5–10× higher potency than [4,5-b] analogs due to improved oral bioavailability .
- Mechanistic Profiling: Use kinase selectivity panels or transcriptomics to identify off-target effects.
- Data Normalization: Account for variables like purity (>95% by HPLC) and solvent effects (e.g., DMSO concentration) .
Advanced: What in vivo models are suitable for evaluating cardiotonic effects?
Methodological Answer:
- Rodent Models:
- Dosage Optimization: Administer orally (10–50 mg/kg) and monitor plasma levels via LC-MS to correlate exposure with efficacy .
Advanced: How can impurities in synthesized batches be identified and mitigated?
Methodological Answer:
- Impurity Profiling: Use LC-MS/MS to detect byproducts (e.g., uncyclized intermediates or oxidation products).
- Process Adjustments:
- Introduce recrystallization steps with solvents like ethanol/water mixtures.
- Optimize column chromatography (e.g., silica gel, gradient elution) for challenging separations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
